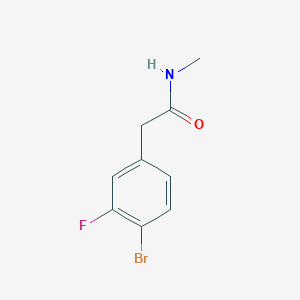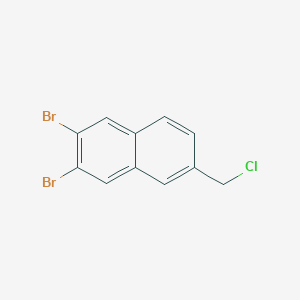
2,3-Dibromo-6-(chloromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-6-(chloromethyl)naphthalene: is an organic compound belonging to the class of halogenated naphthalenes It is characterized by the presence of two bromine atoms and one chloromethyl group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-(chloromethyl)naphthalene typically involves the bromination of 6-(chloromethyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2,3-Dibromo-6-(chloromethyl)naphthalene can undergo nucleophilic substitution reactions where the bromine atoms or the chloromethyl group are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Less halogenated naphthalenes or fully dehalogenated naphthalene.
Applications De Recherche Scientifique
Chemistry: 2,3-Dibromo-6-(chloromethyl)naphthalene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polycyclic aromatic hydrocarbons and other functionalized naphthalenes.
Biology and Medicine: While specific biological applications are less common, derivatives of halogenated naphthalenes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic materials. Its halogenated structure makes it suitable for use in various electronic applications.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-6-(chloromethyl)naphthalene in chemical reactions involves the electrophilic nature of the bromine and chloromethyl groups. These groups can participate in electrophilic aromatic substitution reactions, where they act as leaving groups, allowing nucleophiles to attack the naphthalene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
2,3-Dibromonaphthalene: Similar in structure but lacks the chloromethyl group.
2,6-Dibromonaphthalene: Bromine atoms are positioned differently on the naphthalene ring.
1,4-Dibromonaphthalene: Bromine atoms are located at the 1 and 4 positions.
Uniqueness: 2,3-Dibromo-6-(chloromethyl)naphthalene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other dibromonaphthalenes. This combination of functional groups allows for a wider range of chemical transformations and applications in synthesis and material science.
Propriétés
Formule moléculaire |
C11H7Br2Cl |
|---|---|
Poids moléculaire |
334.43 g/mol |
Nom IUPAC |
2,3-dibromo-6-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Br2Cl/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H,6H2 |
Clé InChI |
RTAYMYLIUYJJFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C=C1CCl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



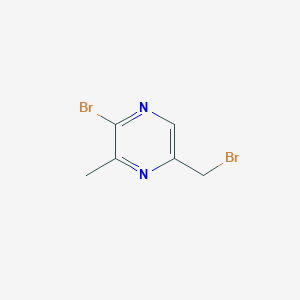
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)

![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)

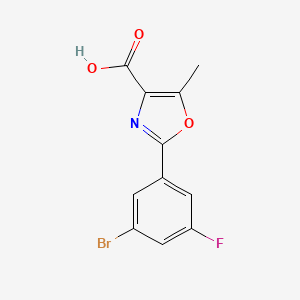
![7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B15333782.png)
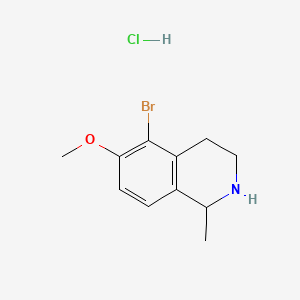
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate](/img/structure/B15333785.png)
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B15333786.png)
![7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B15333789.png)
